Reserpine

描述

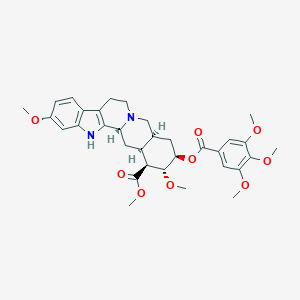

利血平是一种从蛇根木 (Rauwolfia serpentina) 和呕吐根木 (Rauwolfia vomitoria) 的根部提取的生物碱。它在历史上被广泛用于治疗高血压和某些精神疾病。 利血平通过耗竭中枢和外周轴突末梢的儿茶酚胺和5-羟色胺而发挥其治疗作用 .

准备方法

合成路线和反应条件

利血平可以通过多种方法合成。一种值得注意的方法是狄尔斯-阿尔德反应,该反应形成高度官能化的六元环。 该反应随后在酸性条件下进行差向异构化,生成所需的对映异构体 . 另一种方法是在液相色谱-质谱 (LC-MS) 分析中使用高pH缓冲液来改善电离 .

工业生产方法

利血平的工业生产通常涉及从蛇根木中提取和纯化该化合物。 原料经过纯化、定性分析、定量分析、均匀性测试和稳定性测试,以确保最终产品的质量 .

化学反应分析

反应类型

利血平会发生多种化学反应,包括:

氧化: 利血平可以使用过氧化氢或三氧化铬等试剂进行氧化。

还原: 还原反应可以使用硼氢化钠等试剂进行。

取代: 取代反应通常涉及用其他官能团(例如甲氧基)取代官能团。

常用试剂和条件

氧化: 过氧化氢、三氧化铬。

还原: 硼氢化钠。

取代: 甲氧基。

主要生成物

这些反应生成的主要产物包括利血平的各种衍生物,它们可能具有不同的药理特性。

科学研究应用

利血平由于其耗竭神经递质的能力,已广泛应用于科学研究。它的一些应用包括:

化学: 用作LC-MS分析中的校准标准.

生物学: 研究其对神经递质耗竭的影响及其在中枢单胺能神经元系统功能中的作用.

医学: 历史上用于治疗高血压和精神疾病.

工业: 用于生产用于校准和分析的认证参考物质.

作用机制

利血平通过抑制负责将神经递质隔离到位于突触前神经元的储存囊泡中的ATP/Mg²⁺泵发挥作用。 未被隔离到储存囊泡中的神经递质很容易被单胺氧化酶代谢,导致儿茶酚胺和5-羟色胺减少 .

相似化合物的比较

利血平通常与影响神经递质水平的其他化合物进行比较,例如:

氯丙嗪: 两者都被用于治疗精神疾病,但氯丙嗪通常更有效.

氨苯蝶啶: 与利血平联合用于治疗高血压.

环丙沙星: 已发现利血平能抑制AcrB外排泵,类似于环丙沙星.

利血平的独特之处在于其耗竭神经递质的能力,使其成为临床和研究环境中宝贵的工具。

生物活性

Reserpine is an indole alkaloid derived from the plant Rauwolfia serpentina, historically used as an antihypertensive and antipsychotic medication. Its biological activity extends beyond these traditional uses, affecting various physiological pathways and exhibiting significant immunomodulatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

This compound primarily acts as an adrenergic blocking agent by depleting catecholamines (norepinephrine, dopamine, and serotonin) from peripheral sympathetic nerve endings. It inhibits the vesicular monoamine transporter (VMAT), which is responsible for packaging these neurotransmitters into vesicles for storage. Consequently, this leads to increased metabolism of catecholamines by monoamine oxidase (MAO), resulting in a reduction of their levels in the synaptic cleft .

Pharmacological Effects

- Antihypertensive Activity : this compound's ability to lower blood pressure is attributed to its reduction of sympathetic nervous system activity through catecholamine depletion. This mechanism has been well-documented in clinical settings .

- Neuroimmunological Effects : Recent studies have highlighted this compound's role in enhancing antimicrobial responses in the gut by modulating immune pathways. For instance, this compound treatment in chickens led to increased expression of antimicrobial peptides and cytokines such as IL-2 while decreasing CTLA-4 expression, indicating a shift towards a more active immune response .

- Metabolic Syndrome : Research indicates that this compound may have therapeutic potential in managing metabolic syndrome by inhibiting soluble epoxide hydrolase (sEH), an enzyme linked to hypertension, hyperlipidemia, and diabetes. In vitro and in vivo studies have shown promising results in reducing these conditions through this compound's action on sEH .

Case Studies

- Study on Chickens : A study demonstrated that this compound treatment enhanced resistance to Salmonella infections by promoting antimicrobial peptide expression and altering metabolic signaling pathways involving EGFR and mTOR . The study revealed significant changes in protein phosphorylation associated with immune responses (Table 1).

- Metabolic Syndrome Study : Another investigation focused on this compound's effects on metabolic syndrome parameters, showing its potential to reduce blood pressure and improve lipid profiles through sEH inhibition .

Data Tables

Table 1: Effects of this compound on Immune Response in Chickens

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| CTLA-4 Expression | High | Low | p < 0.05 |

| IL-2 Expression | Baseline | Increased | p < 0.01 |

| Antimicrobial Peptides (AMPs) | Low | High | p < 0.01 |

Table 2: Phosphorylation Changes Induced by this compound

| Protein Pathway | Control Phosphorylation Status | This compound Phosphorylation Status |

|---|---|---|

| EGFR | Phosphorylated | Dephosphorylated at Tyr869 |

| mTOR | Phosphorylated at Ser2448 | Dephosphorylated at Ser2481 |

常见问题

Basic Research Questions

Q. What are the standard protocols for isolating reserpine from Rauwolfia species, and how can extraction efficiency be validated?

- Methodological Answer: this compound isolation typically involves Soxhlet extraction using methanol or ethanol, followed by column chromatography for purification. Efficiency can be validated via thin-layer chromatography (TLC) or high-performance thin-layer chromatography (HPTLC) to confirm purity and quantify yields. Calibration curves using this compound standards (e.g., 0.2–1.0 µg/spot) and statistical validation (e.g., R² > 0.99) are critical for reproducibility .

Q. How can researchers quantify this compound concentrations in plant tissues using chromatographic techniques?

- Methodological Answer: HPTLC is a cost-effective method for quantifying this compound in plant matrices. Parameters include silica gel plates (60 F254), mobile phase (toluene:ethyl acetate:diethylamine, 7:2:1), and densitometric detection at 254 nm. Data should be normalized to dry weight and validated via triplicate runs with coefficient of variation (CV) < 5% .

Q. What are the key considerations for designing in vitro studies on this compound’s monoamine-depleting effects?

- Methodological Answer: Use cell lines (e.g., neuroblastoma SH-SY5Y) or synaptosomal preparations to assess vesicular monoamine transporter 2 (VMAT2) inhibition. Include positive controls (e.g., tetrabenazine) and measure extracellular dopamine/serotonin via HPLC-ECD. Dose-response curves (1–100 nM) and time-course experiments are essential to establish dynamic effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved across species?

- Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism (e.g., CYP450 isoforms) and tissue distribution. Validate models using in vivo plasma concentration-time profiles and autoradiography data. Cross-reference with existing databases (e.g., PubChem) to identify confounding variables like protein binding .

Q. What experimental strategies can resolve contradictions in this compound’s reported mechanisms of action across different neural pathways?

- Methodological Answer: Employ multi-omics approaches (transcriptomics/proteomics) to map this compound’s off-target effects. Combine receptor-binding assays (e.g., α2-adrenergic receptors) with in vivo microdialysis in rodent models. Use Bayesian statistical models to integrate conflicting datasets and identify pathway-specific modulation .

Q. How can researchers design studies to investigate this compound’s long-term effects on monoaminergic systems while controlling for compensatory adaptations?

- Methodological Answer: Implement longitudinal designs with staggered dosing (e.g., 0.1 mg/kg/day for 28 days) and include washout periods to assess reversibility. Use knockout models (e.g., VMAT2-deficient mice) to isolate compensatory mechanisms. Pair behavioral assays (e.g., forced swim test) with post-mortem LC-MS/MS analysis of monoamine levels .

Q. Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound studies, particularly in behavioral pharmacology?

- Methodological Answer: Adhere to ARRIVE guidelines for animal studies: report strain, sex, housing conditions, and randomization methods. Provide raw data in supplementary files, including exact doses, injection sites, and statistical code (R/Python scripts). Use blinded scoring for behavioral outcomes .

Q. How can researchers validate this compound’s stability in experimental solutions under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies using HPLC-UV to monitor degradation products (e.g., methyl reserpate). Store solutions in amber vials at 4°C and test pH ranges (3–9) with phosphate/citrate buffers. Publish degradation kinetics (e.g., Arrhenius plots) to guide storage protocols .

Q. Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in heterogeneous populations?

- Methodological Answer: Use mixed-effects models to account for inter-individual variability. Apply cluster analysis to subgroup responders/non-responders. Report effect sizes (Cohen’s d) with 95% confidence intervals instead of relying solely on p-values .

Q. How should researchers address publication bias in meta-analyses of this compound’s antihypertensive efficacy?

属性

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVHRUUCFGRFIF-MDEJGZGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O9 | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021237 | |

| Record name | Reserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reserpine appears as white or cream to slightly yellow crystals or crystalline powder. Odorless with a bitter taste. (NTP, 1992), Solid | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Reserpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Freely sol in chloroform (approx. 1 g/6 ml), methylene chloride, glacial acetic acid; sol in benzene, ethyl acetate; slightly sol in acetone, methanol, alcohol (1 g/1800 ml), ether, and in aq solns of acetic and citric acids., In water, 73 mg/l @ 30 °C, 1.13e-02 g/L | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Reserpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Reserpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Reserpine's mechanism of action is through inhibition of the ATP/Mg2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron. The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines., ... DEPLETES OR RELEASES SEROTONIN (5-HYDROXYTRYPTAMINE), DOPAMINE ... NOREPINEPHRINE FROM ... BRAIN & ... BODY ... DEFICIENCY OF DOPAMINE IN BRAIN ... IN STRIATUM, SUBSTANTIA NIGRA ... PALLIDUM. ... HYPOTHERMIC EFFECT ... RELATED TO SEROTONIN DEPLETION OF HYPOTHALAMIC REGION. HYPOTHALMUS CONTAINS ... HIGHEST CONCN OF SEROTONIN. ..., ANTIHYPERTENSIVE ACTION ... DERIVES FROM ADRENERGIC NEURONAL BLOCKADE CONSEQUENT TO DEPLETION OF CATECHOLAMINE-CONTAINING GRANULES OF POSTGANGLIONIC SYMPATHETIC NEURON. MECHANISM OF CENTRAL EFFECTS IS UNKNOWN. IT DEPLETES BOTH BRAIN SEROTONIN & CATECHOLAMINES., ... REPORTED TO INHIBIT GROWTH OF LEUKEMIA IN L1210 CELLS IN MALE MICE ... AND TO SUPPRESS GROWTH OF SARCOMA 37 IN MICE. ... RESERPINE DID NOT AFFECT GROWTH OF TRANSPLANTED MAMMARY ADENOCARCINOMAS IN C3H MICE. IT BLOCKS RELEASE OF PROLACTIN-INHIBITING FACTOR & THUS RAISES SERUM PROLACTIN LEVELS., Peripheral-Acting Adrenergic Antagonist /from table/, For more Mechanism of Action (Complete) data for RESERPINE (8 total), please visit the HSDB record page. | |

| Record name | Reserpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Powdered Rauwolfia serpentia contains several alkaloids. Lactose, starch, or Rauwolfia serpentia containing a higher alkaloid content is added to the commercially available product so that it contains 0.15-0.20% of the reserpine-rescinnamine group alkaloids, calculated as reserpine. | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or pale buff to slightly yellowish powder, Long prisms from dil acetone | |

CAS No. |

50-55-5 | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Reserpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reserpine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reserpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | reserpine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | reserpine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | reserpine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Yohimban-16-carboxylic acid, 11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3.beta.,16.beta.,17.alpha.,18.beta.,20.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reserpine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESERPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B1QWR724A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Reserpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

507 to 509 °F (decomposes) (NTP, 1992), 264.5 °C | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Reserpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Reserpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。